Orthogonal Reactivity Edge: Dual Amino and Carboxylic Acid Functionality Enables Sequential Derivatization Unavailable in Mono-Functional Analogs
7-Amino-2-methylquinoline-5-carboxylic acid possesses two chemically orthogonal functional groups—a primary aromatic amine at C-7 and a carboxylic acid at C-5—that can be independently addressed through selective protection/deprotection or chemoselective coupling strategies [1]. In contrast, the closest mono-functional analog, 2-methylquinoline-5-carboxylic acid (CAS 634-39-9), contains only the carboxylic acid moiety and completely lacks the amine handle, while 7-amino-2-methylquinoline (CAS 64334-96-9) lacks the carboxylic acid. This duality makes the target compound a more versatile building block for constructing complex molecular architectures requiring two distinct points of diversification.
| Evidence Dimension | Number of distinct, chemically orthogonal derivatization handles |
|---|---|
| Target Compound Data | 2 orthogonal handles (C-7 primary aromatic amine; C-5 carboxylic acid) |
| Comparator Or Baseline | 2-methylquinoline-5-carboxylic acid (1 handle: COOH only); 7-amino-2-methylquinoline (1 handle: NH2 only) |
| Quantified Difference | 2 handles vs. 1 handle; enables sequential coupling sequences not possible with comparators |
| Conditions | Structural analysis based on PubChem-deposited IUPAC name, InChI, and SMILES identifiers [1] |
Why This Matters
For procurement teams sourcing building blocks for multi-step library synthesis, the presence of two orthogonal handles in a single scaffold reduces the total number of synthetic steps required and avoids the need for separate intermediates.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 339546, 7-Amino-2-methylquinoline-5-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/7-Amino-2-methylquinoline-5-carboxylic-acid (accessed 2026-05-07). View Source
